molecular formula C18H23N3O2S B11820755 3-Methyl-5-(1-tosylpiperidin-2-yl)pyridin-2-amine

3-Methyl-5-(1-tosylpiperidin-2-yl)pyridin-2-amine

Cat. No.: B11820755
M. Wt: 345.5 g/mol
InChI Key: HTQRWCZZGMBSLY-UHFFFAOYSA-N
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Description

3-Methyl-5-(1-tosylpiperidin-2-yl)pyridin-2-amine is a complex organic compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-(1-tosylpiperidin-2-yl)pyridin-2-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring is formed through a cyclization reaction involving a suitable precursor.

    Introduction of the Tosyl Group: The tosyl group is introduced via a sulfonation reaction using tosyl chloride in the presence of a base.

    Attachment of the Pyridine Ring: The pyridine ring is attached through a coupling reaction, often using palladium-catalyzed cross-coupling methods.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-(1-tosylpiperidin-2-yl)pyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or potassium cyanide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

3-Methyl-5-(1-tosylpiperidin-2-yl)pyridin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Used in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Methyl-5-(1-tosylpiperidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and the pathway involved. For instance, it may inhibit or activate specific signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simpler analog with a six-membered ring containing one nitrogen atom.

    Pyridine: A basic heterocyclic compound with a nitrogen atom in the ring.

    Tosylpiperidine: A derivative with a tosyl group attached to the piperidine ring.

Uniqueness

3-Methyl-5-(1-tosylpiperidin-2-yl)pyridin-2-amine is unique due to the combination of the piperidine and pyridine rings with a tosyl group. This structure imparts specific chemical and biological properties that are not observed in simpler analogs. The presence of the tosyl group, in particular, enhances its reactivity and potential for further functionalization.

Properties

Molecular Formula

C18H23N3O2S

Molecular Weight

345.5 g/mol

IUPAC Name

3-methyl-5-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]pyridin-2-amine

InChI

InChI=1S/C18H23N3O2S/c1-13-6-8-16(9-7-13)24(22,23)21-10-4-3-5-17(21)15-11-14(2)18(19)20-12-15/h6-9,11-12,17H,3-5,10H2,1-2H3,(H2,19,20)

InChI Key

HTQRWCZZGMBSLY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2C3=CN=C(C(=C3)C)N

Origin of Product

United States

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